N-[4-[(6-bromo-5-methyl-2-oxoindol-3-yl)amino]phenyl]acetamide
Description
N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole moiety, which is often associated with enhanced biological activity.
Properties
Molecular Formula |
C17H14BrN3O2 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
N-[4-[(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]phenyl]acetamide |
InChI |
InChI=1S/C17H14BrN3O2/c1-9-7-13-15(8-14(9)18)21-17(23)16(13)20-12-5-3-11(4-6-12)19-10(2)22/h3-8H,1-2H3,(H,19,22)(H,20,21,23) |
InChI Key |
JUJWGPUOMJPSLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC(=O)C2=NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Condensation: The brominated indole is then condensed with 4-aminophenylacetamide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide can undergo various chemical reactions, including:
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often under basic conditions.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.
5-bromoindole: A brominated indole derivative with similar chemical properties.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
N-{4-[(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]phenyl}acetamide is unique due to its specific substitution pattern and the presence of both bromine and acetamide functional groups, which may confer distinct biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
